molecular formula C25H28N4O2S B1229891 Bils 22 BS

Bils 22 BS

Cat. No.: B1229891
M. Wt: 448.6 g/mol
InChI Key: FGEOEYQHYVISSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Bils 22 BS" is a hypothetical compound referenced in the context of antiviral research, specifically targeting herpes simplex virus type 1 (HSV-1). These compounds disrupt the helicase-primase complex, essential for viral DNA unwinding and primer synthesis, thereby reducing viral yields in cell cultures and animal models. Based on nomenclature similarities, "this compound" likely belongs to this class of antiviral agents, though its specific structural and functional attributes require further clarification from primary literature.

Properties

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[2-[4-(2-amino-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-N-benzylcyclohexanecarboxamide

InChI

InChI=1S/C25H28N4O2S/c26-25-28-22(17-32-25)19-11-13-21(14-12-19)27-23(30)16-29(15-18-7-3-1-4-8-18)24(31)20-9-5-2-6-10-20/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2,(H2,26,28)(H,27,30)

InChI Key

FGEOEYQHYVISSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)N

Synonyms

BILS 22 BS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of "Bils 22 BS" based on shared mechanisms and chemical classes:

Compound Chemical Class Mechanism of Action Efficacy (In Vitro/In Vivo) Key Reference
BILS 179 BS Aminothiazolyl-phenyl derivative Inhibits helicase-primase catalytic cycle, preventing dsDNA unwinding and primer synthesis Potent anti-HSV activity in mice
BILS 45 BS Aminothiazolyl-phenyl derivative Similar to BILS 179 BS; targets ATPase activity of helicase-primase Reduces viral replication in cell cultures
BAY 57-1293 Thiazolyl sulphonamide Blocks helicase-primase ATPase activity, disrupting viral DNA replication High efficacy in murine HSV models
Emodin Anthraquinone Inhibits UL12 alkaline nuclease, impairing viral DNA processing Suppresses HSV-1 yields in vitro

Mechanistic Differences

  • BILS 179/45 BS vs. BAY 57-1293 : While both classes target the helicase-primase complex, BILS compounds inhibit the catalytic cycle, whereas BAY 57-1293 specifically blocks ATPase activity, leading to distinct binding kinetics and resistance profiles .
  • Emodin : Unlike BILS derivatives, emodin inhibits UL12 nuclease, a downstream DNA-processing enzyme, offering a complementary antiviral strategy .

Pharmacokinetic and Resistance Profiles

  • BILS Compounds : Exhibit high potency but may face challenges with bioavailability and resistance mutations in the helicase-primase gene (e.g., UL5/UL52 mutations) .
  • BAY 57-1293 : Demonstrates superior oral bioavailability in preclinical models but shares cross-resistance risks with BILS analogues .
  • Emodin : Natural origin provides broader safety margins but lower specificity, increasing off-target risks .

Research Findings and Limitations

Efficacy in Preclinical Models

  • BILS 179 BS reduced HSV-1 viral loads by >90% in murine models at 50 mg/kg doses, comparable to BAY 57-1293 .

Unresolved Questions

  • This compound: No direct data on its structure, binding affinity, or resistance profile were found in the provided evidence. Its classification remains inferred from structural analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.